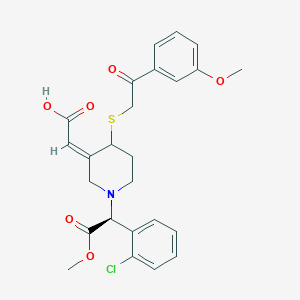
Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is a flavonoid glycoside compound. It is a derivative of kaempferol, a natural flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) typically involves the glycosylation of kaempferol with specific sugar moieties. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. For example, the synthesis may involve the use of rhamnose and glucose derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the petals of Clitoria ternatea, followed by purification processes. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of kaempferol with modified functional groups. These derivatives can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Research has shown that this compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kaempferol 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranoside: Another kaempferol glycoside with similar biological activities.
Afzelin (Kaempferol-3-O-rhamnoside): Known for its anti-inflammatory and antioxidant properties.
Uniqueness
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other kaempferol derivatives. This unique structure also contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C30H32O18 |
|---|---|
Poids moléculaire |
680.6 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H32O18/c1-10-20(37)23(40)25(42)29(44-10)48-28-24(41)21(38)16(9-43-18(36)8-17(34)35)46-30(28)47-27-22(39)19-14(33)6-13(32)7-15(19)45-26(27)11-2-4-12(31)5-3-11/h2-7,10,16,20-21,23-25,28-33,37-38,40-42H,8-9H2,1H3,(H,34,35)/t10-,16+,20-,21+,23+,24-,25+,28+,29-,30-/m0/s1 |
Clé InChI |
JTOOPMHFLOLUPJ-BAIKRSKJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


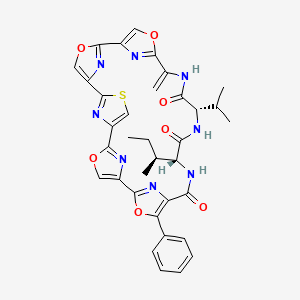
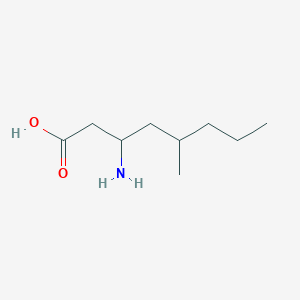
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
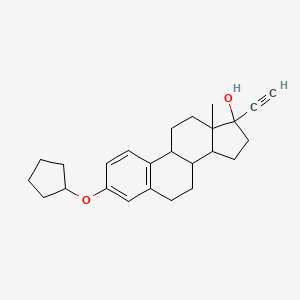
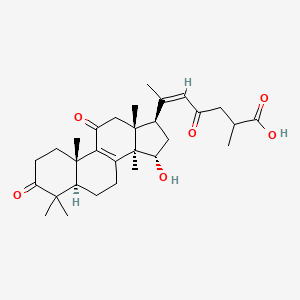

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

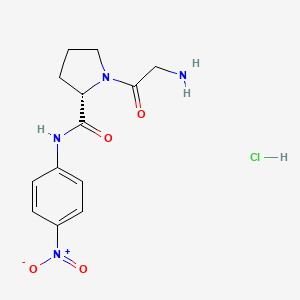

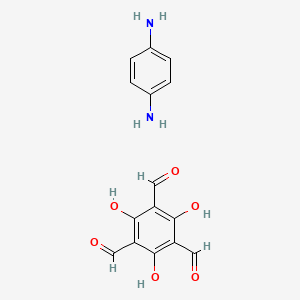
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)
![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
